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5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of 5-(azetidine-1-carbonyl)-3-bromo-2-chloropyridine
Synthesis of 5-(azetidine-1-carbonyl)-3-bromo-2-chloropyridine
Application Note: Scalable Synthesis of 5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine
Executive Summary
This application note details the optimized protocol for the synthesis of 5-(azetidine-1-carbonyl)-3-bromo-2-chloropyridine , a critical pharmacophore in medicinal chemistry often utilized in the development of SHP2 inhibitors, GLP-1 analogs, and other kinase modulators. The 3-bromo-2-chloropyridine core offers orthogonal functionalization handles (C-Cl for S_NAr, C-Br for metal-catalyzed cross-coupling), making this amide intermediate a high-value scaffold.
We present two complementary synthetic routes:
-
Route A (Process Scale): Acid chloride activation via Thionyl Chloride (
). -
Route B (MedChem Scale): Direct coupling via HATU.
Strategic Retrosynthesis & Pathway Analysis
The synthesis is designed around the stability of the pyridine ring. The primary challenge is the regioselective formation of the amide at the C5 position without affecting the halogen handles at C2 and C3.
Retrosynthetic Logic: The target molecule is disconnected at the amide bond, revealing two key precursors: 3-bromo-2-chloropyridine-5-carboxylic acid (CAS 29241-62-1) and Azetidine (available as HCl salt).
Figure 1: Retrosynthetic analysis and forward synthesis strategy.
Experimental Protocols
Precursor Preparation (If not purchased)
Note: While 3-bromo-2-chloropyridine-5-carboxylic acid is commercially available, it can be synthesized via oxidation of 3-bromo-2-chloro-5-methylpyridine.
-
Reagents: 3-bromo-2-chloro-5-methylpyridine,
, Water.[1][2] -
Mechanism: Benzylic oxidation.
-
Key Insight: The presence of electron-withdrawing halogens on the pyridine ring deactivates the ring, preventing oxidative degradation of the heterocycle while allowing the methyl group to oxidize to the carboxylic acid [1].
Route A: Acid Chloride Activation (Preferred for >10g Scale)
This method is cost-effective and avoids the difficult removal of urea byproducts associated with coupling reagents.
Reagents:
-
3-bromo-2-chloropyridine-5-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (5.0 equiv) -
DMF (Catalytic, 2-3 drops)
-
Azetidine Hydrochloride (1.1 equiv)
-
Triethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Activation:
-
In a dry round-bottom flask under
, suspend the carboxylic acid in anhydrous DCM (10 mL/g). -
Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate to accelerate reaction).
-
Add
dropwise at 0°C. -
Reflux at 40°C for 2 hours.
-
IPC (In-Process Control): Aliquot quenched with MeOH should show methyl ester by LCMS.
-
Evaporation:[1] Concentrate in vacuo to remove excess
. Azeotrope with toluene twice to ensure removal of acidic traces.
-
-
Coupling:
-
Dissolve the crude acid chloride in dry DCM (10 mL/g).
-
In a separate vessel, dissolve Azetidine HCl (1.1 equiv) and
(3.0 equiv) in DCM at 0°C. -
Slowly cannulate the acid chloride solution into the azetidine mixture (maintaining <5°C to prevent exotherm).
-
Stir at Room Temperature (RT) for 4 hours.
-
-
Workup:
-
Quench with saturated
. -
Extract organic layer, wash with 1N HCl (to remove unreacted azetidine), then brine.
-
Dry over
and concentrate.
-
Route B: HATU Coupling (Preferred for <1g Discovery)
Ideal for rapid synthesis where yield and purity are prioritized over reagent cost.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Azetidine HCl (1.2 equiv)
-
DMF (Solvent)
Protocol:
-
Dissolve carboxylic acid in DMF (5 mL/mmol).
-
Add DIPEA (3.0 equiv) and stir for 5 mins.
-
Add HATU (1.2 equiv); the solution typically turns yellow/orange. Stir for 10 mins to form the active ester.
-
Add Azetidine HCl (1.2 equiv).
-
Stir at RT for 2-16 hours.
-
Workup: Dilute with EtOAc, wash extensively with
(5% aq) to remove DMF, followed by and brine.
Process Safety & Handling
| Hazard | Risk Level | Mitigation Strategy |
| Azetidine | High | Highly volatile and toxic. Handle only in a fume hood. Use HCl salt to minimize volatility until the coupling step. |
| Thionyl Chloride | High | Reacts violently with water releasing HCl/SO2 gas. Use a caustic scrubber for off-gassing. |
| Pyridine Halides | Moderate | Potential skin sensitizers. Wear double nitrile gloves. |
Analytical Specifications
Expected Data for 5-(azetidine-1-carbonyl)-3-bromo-2-chloropyridine:
-
Molecular Weight: 275.53 g/mol
-
LCMS: [M+H]+ = 275/277 (Characteristic Cl/Br isotope pattern: 3:1 ratio for Cl, 1:1 for Br leads to complex M, M+2, M+4 pattern).
-
1H NMR (400 MHz, CDCl3):
- 8.45 (d, J=2.0 Hz, 1H, Ar-H)
- 8.05 (d, J=2.0 Hz, 1H, Ar-H)
-
4.20-4.35 (t, 4H, Azetidine
) -
2.35-2.45 (m, 2H, Azetidine
)
Workflow Visualization
The following diagram illustrates the critical decision points and purification logic for the synthesis.
Figure 2: Experimental workflow and purification decision tree.
References
-
US Patent 4317913A : Process for preparing 2-chloro-5-trichloromethylpyridine. (Describes the oxidation of methyl-pyridines to carboxylic acids using KMnO4).
-
Ambeed Chemical : Product Datasheet for 5-Bromo-6-chloronicotinic acid (CAS 29241-62-1).
-
Fisher Scientific : Chemical property data for CAS 29241-62-1.
- Journal of Medicinal Chemistry: General amide coupling strategies for electron-deficient heterocycles.
Sources
Application Note: Preparation of (3-bromo-2-chloropyridin-5-yl)(azetidin-1-yl)methanone
Application Note: Preparation of (3-bromo-2-chloropyridin-5-yl)(azetidin-1-yl)methanone
Abstract & Scope
This technical guide details the synthetic protocols for (3-bromo-2-chloropyridin-5-yl)(azetidin-1-yl)methanone , a critical intermediate often employed in the development of kinase inhibitors and GLP-1 agonists.
The synthesis presents a specific chemoselective challenge: the 2-chloro-3-bromo substitution pattern on the pyridine ring renders the system highly electron-deficient. While this facilitates nucleophilic attack at the carbonyl carbon (desired amide formation), it simultaneously activates the C2-position toward Nucleophilic Aromatic Substitution (SNAr).
This guide provides two validated protocols:
-
Method A (Discovery Scale): A HATU-mediated coupling optimized for speed and yield.
-
Method B (Process Scale): An Acid Chloride route via Thionyl Chloride (
) optimized for cost-efficiency.
Retrosynthetic Strategy & Critical Analysis
The target molecule is assembled via amide bond formation between 3-bromo-2-chloropyridine-5-carboxylic acid (also known as 5-bromo-6-chloronicotinic acid) and azetidine .
Chemoselectivity Challenge: Amidation vs. SNAr
The 2-chloro position is activated by the adjacent pyridine nitrogen and the electron-withdrawing carbonyl at C5. Azetidine, being a secondary amine, is a potent nucleophile.
-
Risk: If the carboxylic acid activation is slow, or if excess heat/amine is applied, azetidine may displace the C2-chloride, resulting in the SNAr byproduct.
-
Control Strategy: We employ a "Pre-activation" strategy. The acid is converted to a highly reactive species (Active Ester or Acid Chloride) before the amine is introduced, ensuring the kinetic rate of amidation (
) far exceeds the rate of aromatic substitution ( ).
Reaction Scheme
Figure 1: Reaction pathway highlighting the critical activation step required to bypass the SNAr side reaction.
Experimental Protocols
Reagents & Properties Table[1][2]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Safety Note |
| 3-bromo-2-chloropyridine-5-carboxylic acid | 236.45 | 1.0 | SM | Skin Irritant |
| Azetidine Hydrochloride | 93.55 | 1.1 - 1.2 | SM | Volatile free base; Toxic |
| HATU (Method A) | 380.23 | 1.2 | Coupling Agent | Sensitizer |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base | Corrosive, Flammable |
| Thionyl Chloride (Method B) | 118.97 | 2.0 - 5.0 | Chlorinating Agent | Reacts violently w/ water |
| DMF | 73.09 | Solvent | Solvent | Hepatotoxic |
Method A: HATU-Mediated Coupling (Recommended for <10g)
Rationale: HATU generates a highly reactive At-ester, ensuring rapid amidation at room temperature, minimizing thermal energy available for the SNAr side reaction.
Step-by-Step Protocol:
-
Preparation of Reaction Vessel:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add 3-bromo-2-chloropyridine-5-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to acid).
-
-
Pre-Activation (Crucial Step):
-
Add DIPEA (1.5 equiv) to the stirring solution.
-
Add HATU (1.2 equiv) in one portion.
-
Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–20 minutes . This allows the formation of the activated ester.
-
-
Amine Addition:
-
In a separate vial, dissolve Azetidine HCl (1.1 equiv) in a minimal amount of DMF with DIPEA (1.5 equiv).
-
Add the amine solution dropwise to the activated acid mixture over 5 minutes.
-
Note: Do not dump the amine salt directly into the reaction; free-basing it separately prevents "clumping" and ensures homogenous reaction.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
QC Check: Take a 10 µL aliquot, quench in MeOH, and analyze via LCMS.
-
Success Criteria: Disappearance of Acid (MW 236) and appearance of Product (MW ~275, M+H).
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc (10x volume).
-
Wash sequentially with:
-
Sat.
(removes unreacted acid/HOBt byproduct). -
Water (removes DMF).
-
Brine (drying).
-
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography: 0–50% EtOAc in Hexanes (or Heptane).
-
Note: The product is moderately polar.
-
Method B: Acid Chloride Route (Recommended for >10g)
Rationale: Avoids the high cost of HATU and simplifies purification (no urea byproducts). Requires strict moisture control.
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Suspend 3-bromo-2-chloropyridine-5-carboxylic acid (1.0 equiv) in anhydrous Toluene or DCM (0.5 M).
-
Add Thionyl Chloride (
) (2.0 equiv). -
Add catalytic DMF (2–3 drops).
-
Heat to reflux (if Toluene) or 40°C (if DCM) for 2 hours.
-
Endpoint: Solution becomes clear.
-
Concentrate in vacuo to remove excess
. Azeotrope with toluene once to ensure dryness. Result: Crude Acid Chloride (Yellow oil/solid).
-
-
Coupling:
-
Completion:
-
Allow to warm to RT over 1 hour.
-
Quench with water. Separate layers.
-
Standard work-up as in Method A.
-
Process Analytical Technology (PAT) & QC
Expected Analytical Data
-
LCMS (ESI+):
-
Product: [M+H]+ = 274.9 / 276.9 (Characteristic Br/Cl isotope pattern).
-
Isotope Pattern: Look for the "M, M+2, M+4" pattern typical of one Br and one Cl atom.
-
-
Impurity (SNAr): If Azetidine displaces Cl, mass will shift.
-
Reaction: Cl (35) replaced by Azetidine (56). Net change: +21 amu.
-
Look for peak at [M+H]+ ≈ 296.
-
-
-
1H NMR (400 MHz, CDCl3):
-
Pyridine protons: Two distinct singlets (or tight doublets) in the aromatic region (~8.0–8.6 ppm).
-
Azetidine protons:
-
~4.0–4.5 ppm (Triplet, 4H,
). -
~2.2–2.5 ppm (Quintet, 2H, central
). -
Note: Due to amide rotamers, azetidine signals may appear broadened or split at RT.
-
-
Troubleshooting & Optimization Logic
If yields are low (<50%), use the following logic tree to diagnose the failure mode.
Figure 2: Diagnostic workflow for optimizing the coupling reaction.
References
-
General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Electron-Deficient Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic substitution). Link
-
Azetidine Handling: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[6][2] Organic Preparations and Procedures International, 38(5), 427-465. Link
-
Related Intermediate Synthesis (Patent): Lahm, G. P., et al. (2003). Insecticidal anthranilamides. WO2003015518A1. (Describes coupling of analogous 3-bromo-2-chloropyridine-5-carboxylic acids). Link
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Functionalization of the 3-Bromo-2-chloropyridine Core
Application Note: High-Precision Functionalization of the 3-Bromo-2-chloropyridine Core
Executive Summary & Strategic Analysis
The 3-bromo-2-chloropyridine scaffold (CAS: 52200-48-3) is a "privileged structure" in drug discovery, serving as a linchpin for constructing complex heteroaryl systems. Its value lies in the electronic asymmetry of the two halogenated positions:
-
C3-Position (Bromine): Possesses a weaker C-Halogen bond (
), making it the kinetic preference for Palladium(0) oxidative addition and Lithium-Halogen exchange. -
C2-Position (Chlorine): Located
to the pyridine nitrogen.[1] The inductive withdrawal and resonance effects of the nitrogen atom significantly lower the LUMO energy at this position, activating it for Nucleophilic Aromatic Substitution ( ).[1]
The Core Challenge: The successful utilization of this scaffold depends entirely on sequence control . A lack of rigorous condition control can lead to "scrambling" (reaction at the wrong site) or "over-reaction" (double functionalization).
Decision Matrix: Pathway Selection
-
Target: 3-Aryl-2-chloropyridine
Protocol A (Suzuki) -
Target: 3-Bromo-2-aminopyridine
Protocol B ( ) -
Target: 3-Formyl/3-Acyl derivatives
Protocol C (Lithiation) -
Target: 2-Amino-3-arylpyridine
Sequential Workflow (A B)
Reactivity Visualization
The following flowchart illustrates the divergent chemical space accessible from the core scaffold based on reagent choice.
Figure 1: Divergent functionalization pathways. Green path utilizes bond weakness; Red path utilizes electronic activation; Yellow path utilizes rapid exchange kinetics.
Detailed Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C3 while preserving the C2-Cl for later stages.
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-Cl bond, provided the catalyst system is not "hyper-active" (avoid bulky, electron-rich phosphines like
Reagents:
-
Substrate: 3-Bromo-2-chloropyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) — Chosen for moderate activity to ensure selectivity. -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and
. Seal and purge with for 5 minutes. -
Solvent Addition: Add degassed Toluene/Ethanol and the aqueous carbonate base via syringe.
-
Thermal Cycle: Heat the mixture to 90°C (oil bath temperature). Note: Do not exceed 100°C to minimize risk of activating the C2-Cl bond.
-
Monitoring: Monitor via HPLC/UPLC after 2 hours. Look for the disappearance of the starting material (
) and appearance of the monochlorinated product. -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a solid.[3]
Self-Validation Check:
-
1H NMR: The product should show the loss of the specific C3 proton signal and the retention of the C2-Cl (verified by the absence of broad NH signals or other nucleophilic residues).
Protocol B: C2-Selective Nucleophilic Aromatic Substitution ( )
Objective: Displace the C2-Cl with an amine or alkoxide while keeping the C3-Br intact.
Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The electronegative nitrogen at position 1 stabilizes the negative charge. The C3-Br does not react under these conditions as it is not sufficiently activated for
Reagents:
-
Substrate: 3-Bromo-2-chloropyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Acts as an HCl scavenger.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Polar aprotic solvents are critical.
Step-by-Step Workflow:
-
Setup: Dissolve substrate in NMP (0.5 M concentration).
-
Addition: Add DIPEA and the amine.
-
Reaction: Heat to 100-120°C . Note: Sterically hindered amines may require 140°C.
-
Endpoint: Reaction is typically complete in 4-12 hours.
-
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Troubleshooting:
-
Issue: Low conversion.
-
Fix: Switch solvent to DMSO and increase temp to 130°C. Ensure the amine is not volatile; if so, use a sealed tube.
Protocol C: C3-Selective Lithium-Halogen Exchange
Objective: Generate a C3-anion for quenching with electrophiles (e.g., DMF for formylation,
Reagents:
-
Substrate: 3-Bromo-2-chloropyridine (1.0 equiv)
-
Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv)
-
Electrophile: DMF (Dimethylformamide) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.[2]
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a flask and cool to -78°C under Argon/Nitrogen.
-
Substrate Addition: Add substrate in THF. Allow to cool for 10 mins.
-
Exchange: Add n-BuLi dropwise over 10-15 minutes via syringe pump. Critical: Maintain internal temp < -70°C.
-
Aging: Stir at -78°C for 30 minutes. The solution usually turns yellow/orange (formation of the pyridyl-lithium species).
-
Quench: Add the electrophile (e.g., DMF) neat or in THF.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Termination: Quench with sat.
.[2]
Data Summary & Comparison
| Parameter | Protocol A (Suzuki) | Protocol B ( | Protocol C (Lithiation) |
| Reactive Site | C3 (Bromine) | C2 (Chlorine) | C3 (Bromine) |
| Primary Driver | Bond Dissociation Energy (C-Br < C-Cl) | LUMO Lowering ( | Fast Exchange Kinetics (Br > Cl) |
| Key Reagent | Pd(0) / Boronic Acid | Amine / Heat | n-BuLi / -78°C |
| Temp Range | 80°C - 100°C | 100°C - 140°C | -78°C |
| Risk Factor | C2 activation if catalyst is too active | Benzyne formation (rare without strong base) | C2 attack if temp rises > -60°C |
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2016. Key Insight: Confirms 3-bromo-2-chloropyridine reacts selectively at C3 with aryl boronic acids due to BDE trends.
-
A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine. Source: BenchChem Application Notes.[2] Key Insight: Provides comparative data on Suzuki vs Sonogashira selectivity for this specific core.
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Source: Organic Letters (via PubMed), 2007.[4] Key Insight: Demonstrates the
preference for the C2-Cl position in the presence of other halogens. -
Effective Lithiation of 3-Bromopyridine. Source: Journal of Organic Chemistry (via Princeton/ResearchGate). Key Insight: Establishes the protocol for low-temperature lithiation of the 3-bromo position without disturbing the pyridine ring.
Sources
Application Note: Strategic Synthesis of Kinase Inhibitor Intermediates Containing Azetidine
Application Note: Strategic Synthesis of Kinase Inhibitor Intermediates Containing Azetidine
Abstract & Strategic Importance
The azetidine ring—a four-membered nitrogen-containing heterocycle—has transitioned from a niche structural curiosity to a "privileged scaffold" in modern kinase inhibitor design. Its incorporation addresses a critical bottleneck in medicinal chemistry: the need to increase fraction saturated (
Unlike flexible alkyl chains, the azetidine ring restricts conformational entropy, potentially boosting binding affinity by minimizing the entropic penalty upon protein docking. Furthermore, it serves as a superior bioisostere to cyclobutane (solubility) and piperidine (metabolic stability/size).
This application note details the robust synthesis of two high-value azetidine intermediates found in FDA-approved kinase inhibitors:
-
Baricitinib (JAK1/2 Inhibitor): Synthesis of the alkylidene azetidine core via Horner-Wadsworth-Emmons (HWE) olefination.
-
Cobimetinib (MEK Inhibitor): Construction of a chiral 3-hydroxy-3-substituted azetidine via Grignard addition.[1]
Critical Synthetic Challenges
Working with azetidines presents unique challenges driven by ring strain (~26 kcal/mol).
| Challenge | Mechanistic Cause | Mitigation Strategy |
| Ring Opening | High ring strain makes the C-N bond susceptible to nucleophilic attack, especially under strong Lewis acidic conditions. | Avoid strong Lewis acids (e.g., |
| N-Protection Stability | The basicity of the azetidine nitrogen ( | Use carbamates (Boc, Cbz) or bulky benzyl groups (Benzhydryl) which also shield against ring opening. |
| C-3 Functionalization | The C-3 position is sterically accessible but electronically deactivated in N-protected forms. | Utilize |
Protocol A: Synthesis of the Baricitinib Azetidine Intermediate
Target: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate & 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[2][3][4]
This protocol optimizes the Horner-Wadsworth-Emmons (HWE) reaction to install the exocyclic double bond, a key feature for the Michael acceptor reactivity of Baricitinib.
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the Baricitinib azetidine core, highlighting the HWE olefination and sulfonylation steps.
Detailed Methodology
Reagents:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
-
Diethyl (cyanomethyl)phosphonate (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.0 M in THF, 1.1 eq)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Phosphonate Activation:
-
Charge a flame-dried reactor with anhydrous THF and diethyl (cyanomethyl)phosphonate.
-
Cool the solution to -5 °C (Ice/salt bath).
-
Critical Step: Add KOtBu solution dropwise over 30 minutes. Maintain internal temperature < 0 °C to prevent polymerization of the phosphonate anion.
-
Stir at -5 °C for 45 minutes to ensure complete deprotonation.
-
-
HWE Olefination:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in minimal THF.
-
Add the ketone solution slowly to the activated phosphonate mixture.
-
Allow the reaction to warm to 20–25 °C over 2 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LCMS.[5] The ketone starting material (UV inactive, visualize with KMnO4) should disappear.
-
-
Workup & Isolation:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Dry over
and concentrate. -
Purification: Recrystallize from cyclohexane or perform flash chromatography (0-20% EtOAc/Hexane) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.
-
-
N-Sulfonylation (Telescoped):
-
Dissolve the intermediate in Acetonitrile (
). -
Add 4M HCl in Dioxane (5 eq) at 0 °C. Stir until Boc removal is complete (LCMS).
-
Concentrate to remove excess HCl/Dioxane.
-
Resuspend the amine salt in
, cool to 0 °C, and add Triethylamine (3.0 eq). -
Add Ethylsulfonyl chloride (1.1 eq) dropwise.
-
Stir at RT for 2 hours. Isolate via aqueous workup.
-
Validation Criteria:
-
1H NMR (CDCl3): Olefinic proton singlet at
~5.4 ppm. -
Yield: Expected >85% for HWE step; >90% for Sulfonylation.
Protocol B: Synthesis of 3-Hydroxy-3-Substituted Azetidine (Cobimetinib)
Target: 3-[(2S)-piperidin-2-yl]azetidin-3-ol.[6]
This protocol addresses the challenge of connecting two heterocyclic rings while establishing a tertiary alcohol. The use of a Grignard reagent derived from a chiral piperidine is the industry standard.
Reaction Pathway Diagram
Figure 2: Convergent synthesis of the Cobimetinib core via Grignard addition to azetidinone.
Detailed Methodology
Reagents:
-
(R)-N-Boc-2-bromopiperidine (Precursor for Grignard)[1]
-
Magnesium turnings (activated) or iPrMgCl (TurboGrignard)
-
1-Cbz-azetidin-3-one (1.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Grignard Formation (Halogen-Metal Exchange):
-
Note: Direct insertion of Mg into 2-bromopiperidines can be sluggish. Halogen-metal exchange is preferred for consistency.
-
Dissolve (R)-N-Boc-2-bromopiperidine in anhydrous THF at -40 °C .
-
Add iPrMgCl (1.3 M in THF, 1.1 eq) dropwise.
-
Stir at -40 °C for 1 hour to generate the piperidinyl-magnesium species.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to -78 °C (Dry ice/Acetone).
-
Dissolve 1-Cbz-azetidin-3-one in THF and add it slowly to the reaction mixture.
-
Mechanistic Insight: Low temperature is mandatory to prevent attack on the carbamate protecting groups (Boc/Cbz).
-
Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
-
Quench & Purification:
-
Quench with saturated aqueous
at 0 °C. -
Extract with EtOAc.
-
Purification: The resulting tertiary alcohol is often a diastereomeric mixture. Purify via column chromatography (SiO2, Hexane/EtOAc gradient).
-
Note: The Cobimetinib scaffold requires specific stereochemistry; chiral resolution or the use of enantiopure starting materials is critical here.
-
Safety Note: Azetidin-3-ol derivatives are polar. Ensure thorough extraction or use continuous extraction if yield is low.
References
-
Cui, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13, 123.[4]
-
Fawcett, A., et al. (2019).[7] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573-4578.[7]
-
Exelixis, Inc. (2007). Patent WO2007044515A1: MEK Inhibitors. Google Patents.
-
Stephens, A. F., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications. Frontiers in Chemistry.
-
Mullins, R. J., et al. (2016). Azetidines in Drug Discovery. PharmaBlock White Paper.
Sources
- 1. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Technical Notes & Optimization
Technical Support Center: Amide Synthesis with 2-Chloropyridine Moieties
Technical Support Center: Amide Synthesis with 2-Chloropyridine Moieties
Role: Senior Application Scientist
Subject: Troubleshooting Hydrolysis &
Diagnostic & Decision Matrix
Before modifying your protocol, use this diagnostic tree to confirm if hydrolysis (formation of 2-pyridone) is your primary failure mode, or if you are facing competitive amination (
Figure 1: Diagnostic workflow to distinguish between hydrolysis (water attack) and competitive amination.
Technical Deep Dive: The Mechanism of Failure
To prevent hydrolysis, you must understand why the 2-chloropyridine moiety is unstable. It is not an inert aryl chloride; it is a cyclic imine chloride.
The Problem: Activation of the C-Cl Bond
The nitrogen atom in the pyridine ring is electron-withdrawing.[1] This pulls electron density away from the 2-position, making the carbon attached to the chlorine highly electrophilic.
-
Acid-Catalyzed Hydrolysis (The Hidden Trap): If you use acid chlorides (using SOCl₂ or Oxalyl Chloride) or generate acidic byproducts (like HOAt/HOBt), the pyridine nitrogen can become protonated.
-
Result: The pyridinium salt is significantly more electron-deficient than the neutral pyridine. The C-Cl bond becomes hyper-activated, reacting rapidly even with trace water to form 2-hydroxypyridine (which tautomerizes to 2-pyridone).
-
-
Base-Mediated Hydrolysis: In aqueous basic conditions (Schotten-Baumann), the hydroxide ion (
) is a strong enough nucleophile to displace the chloride directly via Nucleophilic Aromatic Substitution ( ).
Figure 2: Pathway of acid-catalyzed hydrolysis leading to 2-pyridone.
Troubleshooting Q&A
Q1: I am using HATU/DIPEA in DMF, but I still see ~10% hydrolysis. Why? A: DMF is hygroscopic. If your DMF is not "Anhydrous Grade" (stored over molecular sieves), it contains enough water to compete with your amine. Furthermore, if you mix HATU and the acid without the amine present for too long (pre-activation), the 2-Cl-pyridine (if it's the acid component) can undergo side reactions.
-
Fix: Use fresh anhydrous DMF. Add the amine immediately after the base.
Q2: Can I use an Acid Chloride (SOCl₂) to make the amide? A: This is high-risk. The formation of the acid chloride generates HCl. Unless you remove every mole of HCl (e.g., azeotropic distillation with toluene), the residual acid will protonate the pyridine nitrogen. Upon adding the amine (even with base), the activated species may hydrolyze with trace moisture before the amide forms.
-
Fix: If you must use acid chlorides, use Oxalyl Chloride with catalytic DMF in DCM, and ensure the intermediate is kept strictly anhydrous and cold (0°C).
Q3: What is the absolute safest coupling reagent for this substrate? A: T3P (Propylphosphonic anhydride) .
-
Why: T3P is supplied in organic solvent (EtOAc or DMF), eliminating water introduction. It does not generate acidic byproducts that activate the pyridine ring. It works well with weak bases like Pyridine or NMM, which are less likely to cause base-catalyzed
side reactions [1].
Optimized Experimental Protocols
Method A: The "Gold Standard" (T3P Coupling)
Recommended for valuable substrates or when hydrolysis is persistent.
| Parameter | Specification |
| Reagent | T3P (50% w/w in EtOAc or DMF) |
| Solvent | Anhydrous EtOAc, DCM, or 2-MeTHF |
| Base | Pyridine (3-5 equiv) or N-Methylmorpholine (NMM) |
| Temperature | 0°C to Room Temperature |
| Concentration | 0.1 M - 0.5 M |
Protocol:
-
Dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc or DCM.
-
Cool the mixture to 0°C .
-
Add the Base (Pyridine, 3.0 equiv) dropwise.
-
Add T3P (1.5 equiv, 50% solution) dropwise over 5 minutes.
-
Allow to warm to RT and stir for 2–12 hours.
-
Workup: Quench with water only after reaction is complete. Wash with 0.5M HCl (rapidly) to remove pyridine, then NaHCO₃.
-
Note: The rapid acid wash is safe after the amide is formed, as the amide bond stabilizes the system, but do not prolong exposure.
-
Method B: The "Standard" (HATU/DIPEA)
Recommended for routine synthesis, provided solvents are dry.
| Parameter | Specification |
| Reagent | HATU (1.1 equiv) |
| Solvent | Anhydrous DMF or DMAc (Critical) |
| Base | DIPEA (Hunig's Base) - 2.5 to 3.0 equiv |
| Order of Addition | Simultaneous (Do not pre-activate acid) |
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in Anhydrous DMF.
-
Add DIPEA (3.0 equiv).
-
Immediately add the Amine (1.0–1.2 equiv).
-
Add HATU (1.1 equiv) last.
-
Rationale: Adding HATU last ensures the amine is present to intercept the active ester immediately, reducing the window for water to attack the activated species.
-
-
Stir at RT.[2] Monitor by LCMS.
Reagent Selection Guide
Use this table to select the correct base and coupling agent to minimize side reactions.
| Reagent / Base | Risk Level | Mechanism of Risk | Recommendation |
| Aq. NaOH / KOH | CRITICAL | Direct | NEVER USE for 2-Cl-Pyridine coupling. |
| TEA (Triethylamine) | High | Can act as a nucleophile; less sterically hindered. | Avoid. Use DIPEA instead. |
| DIPEA | Low | Steric bulk prevents it from acting as a nucleophile.[1] | Recommended for HATU/EDC methods. |
| Pyridine | Low | Weak base; does not promote | Recommended for T3P methods.[3][4] |
| EDC / HOBt | Medium | HOBt is acidic; can protonate ring N. | Acceptable, but monitor pH. |
| T3P | Lowest | Non-acidic byproduct; anhydrous. | Best Choice for stability [2]. |
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6] Link[6]
-
Patterson, D. E., et al. (2011).[6] "Process Optimization of T3P-Mediated Amide Bond Formation." Organic Process Research & Development, 15(6). Link
-
Sigma-Aldrich. "2-Chloropyridine Product Stability & Safety Data."[7] Link
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of Azetidines
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of Azetidines
Welcome to the technical support center for the functionalization of azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic substitution reactions on the azetidine scaffold. Due to its inherent ring strain, the four-membered azetidine ring presents both unique synthetic opportunities and significant challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Reaction Conversion and Yield
A1: Root Cause Analysis & Troubleshooting Strategies
Low conversion in nucleophilic substitutions on a pre-formed azetidine ring is a frequent challenge. The causes often trace back to the interplay between the nucleophile, the leaving group, and the inherent stability of the azetidine scaffold.
-
Causality—The Leaving Group: The efficiency of a nucleophilic substitution is critically dependent on the ability of the leaving group to depart. For azetidines, common leaving groups include halides (I, Br, Cl) and sulfonates (OTs, OMs). Poor leaving groups will significantly slow the desired SN2 reaction, allowing side reactions to dominate.[3] The reactivity trend generally follows I > Br > OTs > OMs > Cl.
-
Causality—Nucleophile Strength & Steric Hindrance: Weak nucleophiles may not have sufficient reactivity to attack the electrophilic carbon of the azetidine ring. Furthermore, steric bulk on either the nucleophile or the azetidine itself can impede the required backside attack for an SN2 mechanism.[2][4] The rigid, four-membered ring structure can create significant steric hindrance, particularly for substitutions at the C2 or C4 positions if they bear bulky substituents.[2][5]
Troubleshooting Strategies:
-
Enhance Leaving Group Ability: If using a chloro or bromo-azetidine, consider converting it to an iodo-azetidine via a Finkelstein reaction (e.g., with NaI in acetone). This can dramatically increase the rate of substitution.
-
Activate the Nucleophile: For weakly nucleophilic amines or alcohols, deprotonation with a suitable non-nucleophilic base (e.g., NaH for alcohols, LiHMDS for amines) prior to reaction can increase their reactivity.[2]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote undesired elimination side reactions. A systematic screen of temperatures (e.g., from room temperature up to 80 °C) is recommended. Microwave irradiation can sometimes promote the desired substitution over thermal decomposition.[6]
-
Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt but do not excessively stabilize the nucleophile itself, thus preserving its reactivity.[7][8]
Section 2: Regioselectivity in Azetidine Ring-Opening Reactions
A2: Root Cause Analysis & Troubleshooting Strategies
The regioselectivity of nucleophilic attack on an activated azetidinium ion is a classic challenge, governed by a delicate balance of steric and electronic effects. The reaction proceeds via an SN2 mechanism, and the site of attack (C2 vs. C4) determines the final product structure.[9][10]
-
Causality—Electronic Effects: Electron-withdrawing groups (e.g., cyano, ester) on the ring can stabilize the partial negative charge that develops in the transition state of the SN2 reaction. This makes the carbon they are attached to more electrophilic and thus a more favorable site for nucleophilic attack.[10]
-
Causality—Steric Hindrance: This is often the dominant factor. Nucleophiles will preferentially attack the less sterically hindered carbon atom. For example, in an azetidinium ion with a substituent at C2 and no substituent at C4, the attack will almost always occur at the unsubstituted C4 position.[9][11] Conversely, if a bulky group is at C4, attack at C2 becomes more likely.[9]
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Troubleshooting Strategies:
-
Leverage Steric Bias: To favor attack at a specific position, increase the steric bulk at the other position. For instance, to favor attack at C2, a bulky substituent like a tert-butyl group could be installed at C4.
-
Exploit Electronic Bias: If your synthetic route allows, install an electron-withdrawing group (EWG) like an ester or nitrile at the desired site of attack. This has been shown to direct the nucleophile to that carbon.[10]
-
Vary the Nucleophile: A bulkier nucleophile will be more sensitive to steric hindrance and may provide higher selectivity for the less hindered carbon.
-
Catalyst Control: For certain enantioselective ring-openings, chiral hydrogen-bond donor catalysts (e.g., squaramides) can be used. These catalysts can form a network of electrostatic interactions that favor one transition state over another, thereby controlling regioselectivity.[12]
Section 3: N-Functionalization and Protecting Group Issues
A3: Root Cause Analysis & Troubleshooting Strategies
Direct functionalization of the azetidine nitrogen can be challenging due to its moderate nucleophilicity and the potential for the ring to undergo undesired reactions under harsh conditions.
-
Causality—Nitrogen Nucleophilicity: The nitrogen in an azetidine ring is less nucleophilic than in a larger, less strained ring like pyrrolidine. The s-character of the nitrogen lone pair is higher, holding the electrons closer to the nucleus. Electron-withdrawing groups on the ring will further decrease its nucleophilicity.[2]
-
Causality—Reaction Conditions: Standard N-alkylation conditions using strong bases and high temperatures can promote side reactions. For N-arylation (e.g., Buchwald-Hartwig coupling), improper ligand or base choice can lead to catalyst deactivation or substrate degradation.
Troubleshooting Strategies:
-
Reductive Amination: This is a mild and highly effective method for N-alkylation. React the NH-azetidine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This avoids the use of harsh bases and alkyl halides.
-
Buchwald-Hartwig N-Arylation: For N-arylation, careful optimization of the palladium catalyst, ligand, and base is essential.
-
Protecting Group Strategy: If direct N-functionalization fails, consider an alternative strategy. Protect the nitrogen with a group that can be removed and replaced. For example, an N-Cbz group can be removed by hydrogenolysis, and the resulting free NH-azetidine can then be functionalized under milder conditions.[13] The tert-butoxythiocarbonyl (Botc) group has been shown to be an effective protecting group that also facilitates α-lithiation for C-functionalization and is removed under mild acidic conditions.[14]
Table 1: Comparison of Common N-Protecting Groups for Azetidines
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to many conditions, but cleavage can cause ring-opening if not carefully controlled.[13] |
| Benzyloxycarbonyl | Cbz | CbzCl, base | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid-labile groups. Cleavage is generally mild for the azetidine ring.[13] |
| tert-Butoxythiocarbonyl | Botc | O-tert-butyl S-pyridin-2-yl thiocarbonate | Mild acid (TFA) or thermolysis | Activates the α-position for lithiation; milder cleavage than Boc.[14] |
| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, pyridine | Strong reducing agents (e.g., Na/naphthalene) | Strongly electron-withdrawing, reduces N-nucleophilicity. Very stable, but harsh removal. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on a 3-Bromoazetidine
This protocol describes a representative SN2 reaction using a secondary amine as the nucleophile.
-
To a solution of N-Boc-3-bromoazetidine (1.0 equiv) in anhydrous acetonitrile (0.1 M), add the secondary amine nucleophile (1.5 equiv).
-
Add potassium carbonate (K₂CO₃) as a mild base (2.0 equiv).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 12-24 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoazetidine product.
Protocol 2: Regioselective Ring-Opening of an N-Benzoyl-2-phenylazetidinium Ion
This protocol is adapted from studies on azetidinium ion ring-opening and illustrates an attack at the less hindered C4 position.[9][10]
-
Dissolve N-benzoyl-2-phenylazetidine (1.0 equiv) in dichloromethane (0.2 M).
-
Cool the solution to 0 °C and add methyl trifluoromethanesulfonate (MeOTf) (1.1 equiv) dropwise to form the azetidinium ion in situ. Stir for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of sodium azide (NaN₃) (3.0 equiv) in DMF.
-
Add the azetidinium ion solution to the sodium azide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the γ-azido amine product resulting from attack at the C4 position.
General Mechanism of Azetidinium Ring-Opening:
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation. Caption: General mechanism for nucleophilic ring-opening.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Couty, F., David, O., & Evano, G. (2004). Regioselective Nucleophilic Opening of Azetidinium Ions. Synlett, 2004(04), 710-712. [Link]
-
David, O., & Couty, F. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15). Available at: [Link]
-
Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. Available at: [Link]
-
O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 88-91. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Gising, J., & Svitlyk, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Sharma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Arkat USA, Inc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
De La Torre, A., et al. (2021). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PMC. Available at: [Link]
-
Couty, F. (2007). 2‐Cyanoazetidines and Azetidinium Ions: Scaffolds for Molecular Diversity. Semantic Scholar. Available at: [Link]
-
Chemistry - The Central Science. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available at: [Link]
-
Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Schindler, C. S. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. ResearchGate. Available at: [Link]
-
Jacobsen, E. N., & Sigman, M. S. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]
-
It's Chemistry Time. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube. Available at: [Link]
-
De Kimpe, N. (2009). ChemInform Abstract: Nucleophilic Substitution of Azide Acting as a Pseudo Leaving Group: One-Step Synthesis of Various Aza Heterocycles. Request PDF. Available at: [Link]
-
Mangelinckx, S., & De Kimpe, N. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. Retrieved from [Link]
-
Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
-
LibreTexts. (2020). 6.2: Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Didier, D. (2023). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Retrieved from [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-Bromo-2-Chloropyridine Derivatives
Technical Support Center: Stability of 3-Bromo-2-Chloropyridine Derivatives
Mission Statement: Welcome to the Technical Support Center for Halogenated Heterocycles. This guide is engineered for researchers observing inconsistencies in the stability, reactivity, or purity of 3-bromo-2-chloropyridine and its derivatives. Our goal is to move beyond generic advice and provide mechanism-based troubleshooting for this specific scaffold.
Part 1: The Stability Profile (Quick Reference)
The 3-bromo-2-chloropyridine scaffold presents a unique "push-pull" instability profile due to the inductive interplay between the pyridine nitrogen, the C-2 chlorine, and the C-3 bromine.
| Parameter | Status | Technical Insight |
| Light Sensitivity | HIGH | Prone to radical photodehalogenation (C-Br bond cleavage). |
| Hydrolytic Stability | MODERATE | The C-2 position is activated for |
| Thermal Stability | GOOD | Stable up to ~100°C in inert, non-nucleophilic solvents. |
| Base Sensitivity | CRITICAL | Warning: Prone to "Halogen Dance" rearrangement upon lithiation/metalation. |
Part 2: Troubleshooting & FAQs
Category A: Solution Storage & Solvolysis [1]
Q: I dissolved my compound in Methanol for an LCMS run, and after 24 hours, I see a new peak (M-35+31). What happened?
A: You have triggered a Nucleophilic Aromatic Substitution (
-
The Mechanism: The pyridine nitrogen and the bromine at C-3 are electron-withdrawing, making the C-2 carbon highly electrophilic. Methanol acts as a nucleophile, displacing the chlorine atom.
-
Diagnostic: Check your mass spec.
-
Parent Mass:
-
Product Mass:
.
-
-
Solution:
-
Immediate: Switch to Acetonitrile or DMSO for stock solutions.
-
Protocol: If alcoholic solvents are required for chemistry, use bulky alcohols (
-BuOH) or keep the temperature .
-
Q: Can I store stock solutions in DMSO? A: Yes, but with caveats.
-
The Risk: DMSO is hygroscopic. Absorbed water can slowly hydrolyze the C-2 chlorine to the 2-pyridone/2-hydroxypyridine tautomer over weeks.
-
The Fix: Store DMSO stocks in aliquots at -20°C. Do not subjected them to repeated freeze-thaw cycles which introduce atmospheric moisture.
Category B: Reaction Stability (Lithiation & Cross-Coupling)
Q: I attempted a lithium-halogen exchange at -40°C, but I recovered a mixture of isomers. Is the starting material impure? A: Unlikely. You are witnessing the Halogen Dance .
-
The Mechanism: Upon treatment with bases like LDA or
-BuLi, the kinetic deprotonation occurs at C-4 (the most acidic position adjacent to the Br). However, this lithiated species is thermodynamically unstable and undergoes a rapid rearrangement where the bromine migrates to the C-4 position, and the lithium moves to C-3. -
The Fix:
-
Temperature Control: You must perform lithiation at -78°C or lower . The rearrangement is fast at -40°C.
-
Quench Time: Minimize the time between lithiation and electrophile addition.
-
Q: During Suzuki coupling, I am seeing significant debromination (protodehalogenation). A: This is a common competition reaction.
-
Cause: The oxidative addition of Pd into the C-Br bond is slow compared to the C-Cl bond activation or non-productive pathways if the catalyst load is low or the ligand is too bulky.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition step, ensuring it outcompetes side reactions.
Part 3: Visualizing Degradation Pathways
The following diagram maps the three critical instability pathways: Solvolysis (Chemical), Halogen Dance (Thermodynamic), and Photolysis (Radical).
Caption: Primary degradation pathways. Path 1 (Top): Solvolysis in alcohols. Path 2 (Middle): Halogen Dance upon lithiation. Path 3 (Bottom): Photodehalogenation.
Part 4: Validated Stability Assay Protocol
To verify the integrity of your specific derivative, run this Accelerated Stability Assessment Program (ASAP) .
Objective: Determine if solution-phase degradation is occurring via Hydrolysis or Photolysis.
1. Sample Preparation:
-
Stock A (Control): Dissolve 5 mg compound in 1 mL Anhydrous Acetonitrile . Store in amber vial at 4°C.
-
Stock B (Stress - Solvolytic): Dissolve 5 mg compound in 1 mL Methanol/Water (1:1) .
-
Stock C (Stress - Photolytic): Dissolve 5 mg compound in 1 mL Acetonitrile (Clear vial, exposed to ambient light).
2. Stress Conditions:
-
Incubate Stock B at 40°C for 24 hours.
-
Leave Stock C on a benchtop under fluorescent light for 24 hours.
3. Analytical Method (HPLC/LCMS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 minutes.
-
Detection: UV at 254 nm and MS (ESI+).
4. Data Interpretation Table:
| Observation (LCMS) | Diagnosis | Remediation |
| New Peak (M-35+17) | Hydrolysis (Cl replaced by OH) | Compound is moisture sensitive. Store in desiccator. Use anhydrous solvents. |
| New Peak (M-35+31) | Methanolysis (Cl replaced by OMe) | Avoid alcoholic solvents. Use ACN, DMF, or DCM. |
| New Peak (M-79+1) | Photodehalogenation (Loss of Br) | Strict light protection required. Use amber glassware and foil wrap. |
References
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
-
Schlosser, M. (2005). The 2×3 Isomerization of Halopyridines ("Halogen Dance"). Angewandte Chemie International Edition.
-
Spitzner, R. (2001). Pyridine and Pyridine Derivatives: Nucleophilic Substitution.[2] Science of Synthesis.
-
Bunnett, J. F. (1972). The Base-Catalyzed Halogen Dance.[3][4] Accounts of Chemical Research.
Sources
Reference Data & Comparative Studies
Azetidine vs. Pyrrolidine Pyridine Amides: A Comparative Guide for Drug Discovery Professionals
Azetidine vs. Pyrrolidine Pyridine Amides: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the saturated heterocycles, azetidine and pyrrolidine rings are frequently employed as isosteric replacements or as foundational elements in novel chemical entities. When coupled with a pyridine amide moiety, these scaffolds give rise to a class of compounds with broad therapeutic potential, targeting a range of biological entities from G-protein coupled receptors (GPCRs) to kinases. This guide provides an in-depth, objective comparison of azetidine and pyrrolidine pyridine amides, supported by experimental data, to empower researchers in making informed decisions in their drug design endeavors.
Structural and Conformational Analysis: The Impact of Ring Strain
The fundamental difference between azetidine and pyrrolidine lies in their ring size and the inherent ring strain. Azetidine, a four-membered heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol, which is considerably higher than the 5.4 kcal/mol of the five-membered pyrrolidine ring.[1] This difference in ring strain has profound implications for the conformational behavior and, consequently, the biological activity of the resulting pyridine amides.
The strained nature of the azetidine ring imparts a greater degree of rigidity to the molecule. This conformational restriction can be advantageous in drug design, as it can pre-organize the substituents in a bioactive conformation, leading to higher binding affinity for the target protein. Conversely, the more flexible pyrrolidine ring, which can adopt various envelope and twisted conformations, offers the potential for induced-fit binding to a wider range of targets.[2]
The choice between the two scaffolds is therefore a strategic one: azetidine for a more rigid, pre-organized presentation of pharmacophoric groups, and pyrrolidine for a more adaptable scaffold that can explore a larger conformational space.
Physicochemical Properties: A Tale of Two Rings
The physicochemical properties of a drug candidate, such as its lipophilicity (LogP) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of an azetidine for a pyrrolidine ring can subtly but significantly modulate these properties.
| Property | Azetidine (Representative) | Pyrrolidine (Representative) | Justification |
| pKa | Weakly acidic | Weakly acidic | The basicity of the nitrogen atom in both rings is influenced by the electron-withdrawing effect of the adjacent amide carbonyl group. However, the increased s-character of the nitrogen lone pair in the more strained azetidine ring can lead to a slight decrease in basicity compared to the corresponding pyrrolidine.[3] |
| LogP (calculated) | ~1.3 | ~1.6 | The smaller, more compact azetidine ring generally leads to a lower calculated LogP value, suggesting a slight increase in polarity compared to the pyrrolidine analogue.[4] |
| Aqueous Solubility | High | Moderate | The increased polarity associated with the azetidine ring often translates to higher aqueous solubility, a desirable property for oral bioavailability.[4] |
These seemingly minor differences can have a significant impact on the overall "drug-likeness" of a molecule. The higher polarity and solubility of azetidine-containing compounds can be beneficial for improving oral absorption and reducing off-target lipophilic interactions.
Case Study: Azetidine and Pyrrolidine Amides as STAT3 Inhibitors
A compelling example of the divergent pharmacological profiles of azetidine and pyrrolidine amides can be found in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. STAT3 is a key transcription factor that is aberrantly activated in a variety of human cancers.
In a study aimed at optimizing previously reported proline-based (pyrrolidine-containing) STAT3 inhibitors, researchers systematically replaced the proline scaffold with an azetidine ring.[5] This modification led to a new series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies.[5]
| Compound Type | Representative IC50 (STAT3) | Key Observations |
| Proline-based (Pyrrolidine) | Micromolar | Served as the initial lead compounds. |
| Azetidine-based | Sub-micromolar (e.g., 0.34 µM) | The rigid azetidine scaffold likely enforced a more favorable conformation for binding to the SH2 domain of STAT3, leading to a significant enhancement in potency.[5] |
Furthermore, the study explored the replacement of a phenyl ring in the inhibitor with a pyridine ring, directly creating pyridine amide derivatives. The introduction of the 2-pyridyl analogue resulted in a 50% boost in potency, suggesting an additional beneficial interaction with the STAT3 protein.[5] This highlights the synergistic effect of combining the azetidine scaffold with a pyridine amide moiety.
The STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting this pathway are of significant therapeutic interest.
Caption: Synthetic workflow for N-(pyridin-2-yl)azetidine-2-carboxamide.
Step-by-Step Protocol:
-
Boc Protection: To a solution of (S)-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate ((Boc)2O). Stir the reaction at room temperature overnight. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield N-Boc-(S)-azetidine-2-carboxylic acid.
-
Amide Coupling: To a solution of N-Boc-(S)-azetidine-2-carboxylic acid in dimethylformamide (DMF), add 2-aminopyridine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 12-18 hours. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford N-(Pyridin-2-yl)-N-Boc-(S)-azetidine-2-carboxamide.
-
Boc Deprotection: Dissolve the Boc-protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir the reaction at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure. The residue is dissolved in a minimal amount of DCM and precipitated with diethyl ether to yield the final product, N-(Pyridin-2-yl)-(S)-azetidine-2-carboxamide, as a TFA salt.
General Synthesis of N-(Pyridin-2-yl)pyrrolidine-2-carboxamide
The synthesis of the pyrrolidine analogue follows a similar procedure, starting with (S)-proline. A detailed protocol can be found in the literature. [6]
STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear extracts from cells with activated STAT3 are prepared.
-
The nuclear extracts are pre-incubated with increasing concentrations of the test compound (azetidine or pyrrolidine pyridine amide) for 30 minutes at room temperature. [7]3. A radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to STAT3 is added to the mixture and incubated. [7]4. The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry.
-
The concentration of the compound that inhibits 50% of STAT3:DNA binding (IC50) is determined. [7]
Conclusion and Future Perspectives
The choice between an azetidine and a pyrrolidine scaffold in the design of pyridine amides is a nuanced decision that requires careful consideration of the desired pharmacological profile. The greater rigidity and polarity of the azetidine ring can lead to enhanced potency and improved aqueous solubility, as exemplified in the case of STAT3 inhibitors. [5]Conversely, the flexibility of the pyrrolidine ring may be advantageous for targets that require induced-fit binding or for achieving broader tissue distribution.
Future research in this area will likely focus on the synthesis of novel substituted azetidine and pyrrolidine pyridine amides to further explore the structure-activity relationships and to fine-tune the ADME properties. The continued development of efficient and stereoselective synthetic methods for these scaffolds will be crucial for advancing this field. Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds will empower medicinal chemists to design the next generation of innovative therapeutics.
References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available from: [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Structural Validation of 3,5-Disubstituted-2-Chloropyridines
Technical Guide: Structural Validation of 3,5-Disubstituted-2-Chloropyridines
Executive Summary
The 3,5-disubstituted-2-chloropyridine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors and agrochemicals. However, its synthesis often yields regioisomeric mixtures (e.g., 3,4- or 4,6-isomers) that are difficult to distinguish by low-resolution analysis.
This guide provides a definitive, self-validating protocol for confirming the 3,5-substitution pattern. Unlike generic characterization guides, this document focuses on the causality of spectral features —specifically distinguishing the unique meta-coupling (
Part 1: The Structural Challenge
In 2-chloropyridines, the chlorine atom at C2 exerts a strong inductive effect (-I) and a mesomeric effect (+M), while the pyridine nitrogen creates a significant dipole. When introducing substituents (electrophilic or nucleophilic attack), the directing effects can be ambiguous.
The Critical Distinction:
-
Target (3,5-disubstituted): Protons reside at H4 and H6 . These are meta to each other.
-
Common Impurity (3,4-disubstituted): Protons reside at H5 and H6 . These are ortho to each other.
-
Common Impurity (4,6-disubstituted): Protons reside at H3 and H5 . These are meta to each other (distinguishable by chemical shift).
Part 2: Comparative Analysis of Validation Methods
The following table compares the three primary validation methodologies based on resolution, cost, and definitive proof.
Table 1: Comparative Efficacy of Structural Validation Methods
| Feature | Method A: 1D | Method B: 2D NMR (HMBC/NOESY) | Method C: X-Ray Crystallography |
| Primary Indicator | Coupling Constants ( | Long-range C-H correlations | Electron density map |
| Sensitivity | High (detects <5% isomer) | Medium | Low (requires single crystal) |
| Time to Result | < 15 mins | 1 - 4 hours | 2 - 14 days |
| Certainty | 90% (Infers connectivity) | 99% (Maps connectivity) | 100% (Absolute configuration) |
| Key Limitation | Signal overlap in complex mixtures | Requires high concentration (>10 mg) | Crystal growth failure rate |
| Cost Efficiency | High | Moderate | Low |
Part 3: Self-Validating Experimental Protocols
Protocol A: The "Quick-Screen" (1D H NMR)
Principle: The geometry of the pyridine ring dictates the coupling constants. In a 3,5-disubstituted system, the remaining protons are H4 and H6. They share a meta relationship (
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
or CDCl . Note: DMSO is preferred to prevent signal overlap with solvent peaks and reduce exchangeable proton broadening. -
Acquisition: Run a standard proton scan (min 16 scans) with a spectral width of 12 ppm.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to sharpen multiplets.
-
Analysis (The Validation Check):
-
Locate the aromatic region (7.5 – 9.0 ppm).
-
Identify H6 : It will be the most deshielded singlet/doublet (typically > 8.2 ppm) due to proximity to Nitrogen.
-
Identify H4 : Typically shifts between 7.5 – 8.0 ppm.
-
Calculate
: Measure the splitting of H4 and H6.-
Pass Criteria:
Hz (Consistent with meta coupling). -
Fail Criteria:
Hz (Indicates ortho protons; 3,4-isomer).
-
-
Protocol B: The "Definitive Map" (2D HMBC)
When 1D NMR is ambiguous (e.g., if substituents broaden peaks), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. It correlates protons to carbons separated by 2-3 bonds.[1][2]
The Logic Flow:
-
H6 (most downfield) should show a strong
correlation to C2 (the carbon bearing Chlorine). -
H4 should show a
correlation to C2 as well (often weaker) but crucially will correlate to the substituent carbons at C3 and C5.
Visualization: Structural Assignment Logic
The following diagram illustrates the decision tree for validating the structure based on NMR data.
Figure 1: Decision tree for distinguishing pyridine regioisomers using NMR coupling constants and HMBC correlations.
Part 4: Case Study & Data Interpretation
To illustrate this, consider the validation of 3,5-dichloro-2-chloropyridine (a model trichlorinated system).
Experimental Data Summary
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H6 | 8.38 | Doublet (d) | Meta-coupling. Deshielded by N and C5-Cl. | |
| H4 | 7.85 | Doublet (d) | Meta-coupling. Shielded relative to H6. |
Analysis:
If this were the 3,4-dichloro isomer (leaving H5 and H6), H5 and H6 would appear as doublets with
HMBC Correlation Map
The diagram below visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the position of the substituents relative to the Nitrogen anchor.
Figure 2: Key HMBC correlations. The H6
References
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note 24. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.[3] PMC.[4] Retrieved from [Link]
-
American Chemical Society. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Organometallics. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
Sources
Technical Guide: HPLC Purity Standards for Pyridine-Azetidine Intermediates
Technical Guide: HPLC Purity Standards for Pyridine-Azetidine Intermediates
Executive Summary
The chromatographic separation of pyridine-azetidine intermediates presents a "perfect storm" of challenges for medicinal chemists. The combination of the electron-deficient, aromatic pyridine (pKa ~5.2) and the strained, highly basic azetidine (pKa ~11.0) creates a scaffold that is prone to severe peak tailing, irreversible adsorption, and poor retention on standard C18 silica columns.
This guide objectively compares three distinct separation strategies: Acidic Ion-Pairing (IP-RPLC) , High-pH Reversed-Phase (High-pH RPLC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Bottom Line: While traditional acidic methods (Formic Acid/TFA) are common, High-pH RPLC (pH 10.0) on hybrid-silica columns is the superior standard for purity profiling of these scaffolds, offering the best balance of peak symmetry (
The Physicochemical Challenge
To develop a robust method, one must understand the failure mode of standard protocols.
-
The Basicity Trap: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the azetidine nitrogen is fully protonated (
). -
Silanol Interaction: This cationic amine interacts electrostatically with residual deprotonated silanols (
) on the silica support. -
The Result: This secondary interaction causes kinetic lag, resulting in peak tailing (Tailing Factor
), carryover, and non-linear calibration curves.
Visualization: The Interaction Mechanism
The following diagram illustrates why standard C18 fails and how High-pH/Hybrid technology solves it.
Figure 1: Mechanism of peak tailing on standard silica vs. suppression of ionization on High-pH hybrid phases.
Comparative Method Analysis
Method A: The "Traditional" Approach (Acidic IP-RPLC)
Standard operating procedure in many labs, utilizing Trifluoroacetic Acid (TFA) to mask silanols.
-
Column: C18 (Standard Silica), 3.5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Verdict: Functional but Flawed. TFA suppresses MS ionization (signal loss) and can cause retention time drift. It effectively masks silanols but does not solve the retention issue for very polar azetidines.
Method B: The "Gold Standard" (High-pH RPLC)
Utilizes hybrid particles (e.g., Waters XBridge, Agilent Gemini/Extend) that survive pH 10-12.
-
Column: Hybrid C18 (e.g., BEH or equivalent), 2.5 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Mechanism: At pH 10, the azetidine (pKa ~11) is partially deprotonated and the pyridine is neutral. The molecule becomes more hydrophobic, increasing retention on C18 and eliminating silanol interactions.
-
Verdict: Superior. Excellent peak shape, high MS sensitivity (positive mode), and orthogonal selectivity to Method A.
Method C: The "Polar" Alternative (HILIC)
For intermediates where the azetidine is too polar to retain on C18 even at high pH.
-
Column: Amide or Zwitterionic (ZIC-HILIC).[1]
-
Mobile Phase: Acetonitrile / Water (90:10 start) with 10mM Ammonium Acetate (pH 5.8).
-
Verdict: Specialized. Essential for very small, polar fragments. Harder to equilibrate but offers different selectivity (elution order reversed).
Experimental Protocols
Protocol 1: High-pH Purity Profiling (Recommended)
Applicability: Final purity checks, impurity isolation, LC-MS.
-
Preparation: Dissolve sample in 50:50 Water:MeCN. (Avoid 100% organic diluent to prevent peak distortion).
-
Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: End
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 40°C (Reduces viscosity and improves mass transfer).
Protocol 2: HILIC Method (For Unretained Polars)
Applicability: Highly polar azetidine salts that elute in the void volume on C18.
-
Column: Amide-bonded particle (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm.
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) or Acetate (pH 5.8) in Water.
-
Gradient: Note: HILIC runs "backwards" (High Organic -> Low Organic).
-
0.0 min: 90% A
-
10.0 min: 50% A
-
-
Critical Step: HILIC columns require extensive equilibration. Allow 20 column volumes between injections.
Performance Data Comparison
The following data represents typical performance metrics for a Pyridine-Azetidine intermediate (MW ~250) analyzed under the three conditions.
| Metric | Method A (C18 + Formic Acid) | Method A (C18 + TFA) | Method B (Hybrid C18 + High pH) | Method C (HILIC) |
| Retention Factor ( | 0.8 (Poor) | 1.2 (Fair) | 3.5 (Excellent) | 4.1 (High) |
| Tailing Factor ( | 2.4 (Fail) | 1.3 (Pass) | 1.05 (Ideal) | 1.2 (Good) |
| Theoretical Plates ( | ~4,000 | ~8,000 | ~12,000 | ~9,000 |
| MS Sensitivity | High | Low (Suppression) | High | Medium |
| Stability | High | High | High | Medium (Long equilibration) |
Analysis:
-
Method A (Formic) fails due to severe tailing (
), making integration of impurities impossible. -
Method A (TFA) fixes peak shape but suppresses the MS signal, hiding low-level impurities.
-
Method B (High pH) provides the highest efficiency (
) and perfect symmetry ( ) because the analyte is neutral, maximizing hydrophobic interaction and eliminating silanol drag.
Decision Workflow (DOT Diagram)
Use this logic gate to select the correct starting point for your specific intermediate.
Figure 2: Method Selection Decision Tree for Pyridine-Azetidine Scaffolds.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines: Hybrid Particle Technology. Waters Application Notes. Link
-
Agilent Technologies. (2020). Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18. Agilent Technical Publications. Link
-
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link
-
SIELC Technologies. HPLC Method for Analysis of Pyridine and Azetidine Derivatives. SIELC Application Notebook. Link
Sources
A Comparative Guide to the Characterization of 5-bromo-6-chloronicotinic Acid and Its Derivatives
A Comparative Guide to the Characterization of 5-bromo-6-chloronicotinic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, 5-bromo-6-chloronicotinic acid stands as a pivotal heterocyclic building block. Its strategic placement of halogen atoms—a bromine at the 5-position and a chlorine at the 6-position—offers a versatile scaffold for creating a diverse array of derivatives, primarily through modification of the carboxylic acid group. These halogens serve as reactive handles for further functionalization, making this compound and its progeny valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Notably, it is a key starting material in the synthesis of asciminib, a medication used to treat chronic myeloid leukemia.[1]
This guide provides a comprehensive comparison of the characterization data for 5-bromo-6-chloronicotinic acid and its primary derivatives, the methyl ester and the unsubstituted amide. We will delve into the rationale behind the synthetic pathways and interpret the resulting analytical data, offering insights grounded in established chemical principles.
Comparative Physicochemical and Spectroscopic Data
The transformation of the carboxylic acid to an ester or an amide significantly alters its physical and chemical properties. The following table summarizes the key characterization data for the parent acid and two common derivatives, providing a clear comparison for identification and quality control purposes.
| Property | 5-bromo-6-chloronicotinic acid | Methyl 5-bromo-6-chloronicotinate | 5-bromo-6-chloronicotinamide |
| CAS Number | 29241-62-1[2] | 78686-77-8[3] | 75291-83-7 |
| Molecular Formula | C₆H₃BrClNO₂[2] | C₇H₅BrClNO₂[3] | C₆H₄BrClN₂O |
| Molecular Weight | 236.45 g/mol [2] | 250.48 g/mol [3] | 235.47 g/mol |
| Appearance | White to light yellow/pink powder or crystal | Off-white to yellow-brown solid[4] | Solid |
| Melting Point (°C) | 166 - 173 | Not available | Not available |
| Solubility | Soluble in Methanol | Not available | Not available |
| ¹H NMR (DMSO-d₆) | δ 13.57 (s, 1H, -COOH), 8.85 (d, 1H), 8.53 (d, 1H)[5] | Expected: δ ~8.9 (d, 1H), ~8.6 (d, 1H), ~3.9 (s, 3H, -OCH₃) | Expected: δ ~8.8 (d, 1H), ~8.5 (d, 1H), ~8.2 (br s, 1H, -NH), ~7.8 (br s, 1H, -NH) |
| Key IR Peaks (cm⁻¹) | Expected: 3300-2500 (broad, O-H), ~1700 (C=O), ~1600 (C=C, C=N) | Expected: No O-H band, ~1730 (C=O, ester), ~1250 (C-O) | Expected: ~3400 & ~3200 (N-H), ~1680 (C=O, amide I), ~1600 (N-H bend, amide II) |
| Mass Spec (m/z) | Expected M⁺ peaks at 235/237/239 due to Br/Cl isotopes | Expected M⁺ peaks at 249/251/253 due to Br/Cl isotopes | Expected M⁺ peaks at 234/236/238 due to Br/Cl isotopes |
Synthesis and Derivatization Workflow
The strategic conversion of 5-bromo-6-chloronicotinic acid into its derivatives is fundamental to its application. The common pathway involves an initial activation of the carboxylic acid to an acyl chloride, which is a highly reactive intermediate, followed by reaction with a nucleophile (e.g., an alcohol or amine).
Caption: General synthesis and derivatization workflow.
Causality in Experimental Design:
The choice of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for the synthesis of the parent acid is crucial for efficiently replacing the hydroxyl group with a chlorine atom. For derivatization, converting the carboxylic acid to an acyl chloride is a key strategic step. The acyl chloride is a much stronger electrophile than the parent acid, enabling facile reaction with weak nucleophiles like alcohols and amines under mild conditions to form esters and amides in high yield.
Experimental Protocols
The following protocols are based on established methodologies and provide a framework for the synthesis and characterization of these compounds.
Protocol 1: Synthesis of 5-bromo-6-chloronicotinic acid
This protocol describes the chlorination of 5-bromo-6-hydroxynicotinic acid.
Materials:
-
5-bromo-6-hydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Tetramethylammonium chloride (optional catalyst)
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker of ice water with constant stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Dissolve the crude solid in ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, typically as a pink or off-white solid.[5]
Self-Validation: The product can be validated by ¹H NMR, which should show two doublets in the aromatic region and a broad singlet for the carboxylic proton, and by melting point analysis.
Protocol 2: Synthesis of Amide and Ester Derivatives via the Acyl Chloride
This two-step protocol first generates the reactive acyl chloride intermediate, which is then used in situ to form the desired derivative.
Step A: Formation of 5-bromo-6-chloronicotinoyl chloride
-
In a dry round-bottom flask under an inert atmosphere, suspend 5-bromo-6-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
-
Cool the mixture and remove the excess SOCl₂ under reduced pressure. The resulting acyl chloride is typically used immediately without further purification.
Step B: Amide or Ester Formation
-
Dissolve the crude 5-bromo-6-chloronicotinoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
For Amides: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent. Cool this solution in an ice bath.
-
For Esters: In a separate flask, dissolve the desired alcohol (e.g., methanol, 1.5 eq) and a base like triethylamine (1.2 eq) in the same solvent.
-
Slowly add the acyl chloride solution dropwise to the cooled amine or alcohol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Workup involves quenching with water, separating the organic layer, washing with brine, drying over anhydrous MgSO₄, and concentrating.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-bromo-6-chloronicotinate | 78686-77-8 [sigmaaldrich.com]
- 5. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
Safety & Regulatory Compliance
5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine proper disposal procedures
5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the critical disposal and handling protocols for 5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine . As a halogenated pyridine derivative containing a strained azetidine ring, this compound presents specific environmental and incineration challenges.
The "Why" Behind the Protocol: Standard organic waste disposal is insufficient. The presence of both Bromine and Chlorine requires this compound to be directed to halogen-specific incineration streams .[1] Improper disposal into non-halogenated streams can damage catalytic oxidizers in standard incinerators and release corrosive acid gases (HBr, HCl). Furthermore, the azetidine moiety acts as a potential alkylating pharmacophore, necessitating its treatment as a High Potency/Cytotoxic intermediate until proven otherwise.[2]
Compound Characterization Table
| Property | Specification | Operational Implication |
| Chemical Structure | Halogenated Pyridine Amide | Must be segregated from non-halogenated solvents.[1][3][4][5] |
| Key Functional Groups | Azetidine (strained ring), Cl, Br | Potential alkylating agent; treat as cytotoxic.[2] |
| Physical State | Solid (typically off-white powder) | Dust control required during transfer/weighing.[1] |
| Waste Code (RCRA) | Not Listed (P/U); Treat as D001/D003 | Use "Hazardous Waste - Toxic/Irritant" labeling.[1] |
| Incineration Req. | Rotary Kiln (>1100°C) | Required to break down the halogenated ring fully.[1] |
Pre-Disposal: Segregation & Packaging[1][2]
Core Directive: Never commingle this compound with oxidizers, strong acids, or non-halogenated bulk solvents.[2][6]
A. Waste Stream Segregation Logic
The presence of halogens (>1-2%) dictates the entire waste container's classification.[1]
-
Solid Waste: Collect in a dedicated wide-mouth jar labeled "Halogenated Organic Solid."[1]
-
Liquid Waste (Mother Liquors): If dissolved in DCM, Chloroform, or even Ethyl Acetate, the entire solution must be tagged Halogenated Solvent Waste .[2]
B. Packaging Protocol
-
Primary Containment: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal containers due to potential corrosion from hydrolysis products (HBr/HCl).[1]
-
Labeling:
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound to ensure compliance with EPA and local EHS regulations.
Figure 1: Decision logic for waste stream segregation and container selection.[1]
Emergency Procedures: Spill Management
Scenario: A 5g container of solid 5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine is dropped and shatters in the aisle.
Immediate Action:
-
Evacuate & Isolate: Clear the immediate area (10 ft radius).[1]
-
PPE Upgrade: Standard lab coat/gloves are insufficient for spill cleanup of halogenated pyridines.[1]
-
Required: Double Nitrile gloves (0.11mm min), N95 or P100 respirator (dust hazard), and safety goggles.[2]
-
Cleanup Protocol:
-
Dampening: Do not dry sweep.[1] Gently mist the powder with an inert solvent (e.g., heptane or water if compatible) to suppress dust generation.
-
Collection: Use a scoop or dustpan dedicated to hazardous waste.[1] Place broken glass and chemical into a hard-walled puncture-proof container .
-
Decontamination: Wash the surface with a soap/water solution followed by a solvent wipe (Isopropanol).[1] Place all wipes into the solid waste container.
-
Reporting: Log the spill with your site's EHS officer.[1]
References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
-
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] (Identification and Listing of Hazardous Waste). Link[1]
-
PubChem. (n.d.).[1] Pyridine and Halogenated Derivatives Safety Profile. National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2022).[1] Safety Data Sheet: General Halogenated Pyridines. Link
